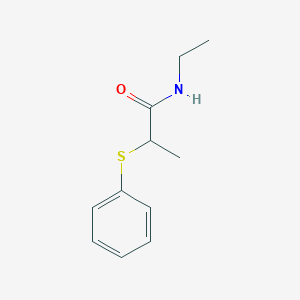![molecular formula C18H27N3O4S B5175828 N-cyclopentyl-2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5175828.png)
N-cyclopentyl-2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is commonly referred to as CYM-51010 and is a selective antagonist of the P2X7 receptor, which plays a crucial role in the immune system and inflammation.
Mecanismo De Acción
CYM-51010 is a selective antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is expressed on immune cells, including macrophages and microglia. Activation of the P2X7 receptor leads to the release of pro-inflammatory cytokines and the formation of the inflammasome, which plays a critical role in the immune response. By blocking the P2X7 receptor, CYM-51010 inhibits the release of pro-inflammatory cytokines and reduces inflammation.
Biochemical and Physiological Effects:
Studies have shown that CYM-51010 has a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as IL-1β and TNF-α in macrophages and microglia. Additionally, CYM-51010 has been shown to reduce the activation of the inflammasome and inhibit the release of reactive oxygen species. In animal models, CYM-51010 has been shown to reduce inflammation and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of CYM-51010 is that it is a selective antagonist of the P2X7 receptor, which means that it does not affect other P2X receptors. This makes it a useful tool for studying the specific role of the P2X7 receptor in various biological processes. However, one limitation of CYM-51010 is that it has poor solubility in water, which can make it difficult to use in some experimental protocols.
Direcciones Futuras
There are several potential future directions for research on CYM-51010. One area of interest is the use of CYM-51010 in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, there is interest in exploring the potential use of CYM-51010 in the treatment of inflammatory conditions such as arthritis and multiple sclerosis. Further research is also needed to better understand the mechanism of action of CYM-51010 and its potential side effects.
Métodos De Síntesis
The synthesis of CYM-51010 involves several steps, including the reaction of 2-methoxy-5-nitrobenzoyl chloride with cyclopentyl magnesium bromide, followed by the reduction of the nitro group using palladium on carbon and hydrogen gas. The resulting amine is then reacted with 4-methylpiperazine and sulfonyl chloride to yield CYM-51010.
Aplicaciones Científicas De Investigación
CYM-51010 has been extensively studied for its potential applications in medical research. It has been shown to have anti-inflammatory effects and may be useful in the treatment of various inflammatory conditions such as arthritis and multiple sclerosis. Additionally, CYM-51010 has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-cyclopentyl-2-methoxy-5-(4-methylpiperazin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4S/c1-20-9-11-21(12-10-20)26(23,24)15-7-8-17(25-2)16(13-15)18(22)19-14-5-3-4-6-14/h7-8,13-14H,3-6,9-12H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOQBFDRKAMRIHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 6-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B5175750.png)
![8-(allylthio)-7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5175752.png)
![2-{2,4-dioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B5175753.png)
![2-(1,2-benzisoxazol-3-yl)-N-[2-(3-pyridinyloxy)ethyl]acetamide trifluoroacetate](/img/structure/B5175758.png)

![N-1,3-benzodioxol-5-yl-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5175775.png)
![1-[6-(2,4-dimethylphenoxy)hexyl]pyrrolidine](/img/structure/B5175778.png)
![1-(2-fluorophenyl)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5175780.png)
![5-chloro-2-[2-(2-methoxyphenoxy)ethoxy]benzaldehyde](/img/structure/B5175788.png)

![4-{[(4-methoxyphenyl)amino]methylene}-2-(4-nitrophenyl)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5175810.png)

![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(3-phenylpropanoyl)-1-piperazinyl]pyridazine](/img/structure/B5175820.png)
![1-[(4-bromo-3-methylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5175830.png)